molecular formula C12H14N2O3 B121784 alpha-Methyl-5-hydroxytryptophan CAS No. 150852-19-0

alpha-Methyl-5-hydroxytryptophan

Cat. No. B121784
M. Wt: 234.25 g/mol
InChI Key: QNQKTYDMWUGLPA-LBPRGKRZSA-N
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Description

Alpha-Methyl-5-hydroxytryptamine, also known as alpha-Methylserotonin, is a derivative of the amino acid tryptophan . It is a potent agonist of the 5-HT2A/2C receptors . It has a molecular weight of 306.32 and a molecular formula of CHNOC H O .


Synthesis Analysis

Alpha-Methyl-5-hydroxytryptophan is synthesized from tryptophan by tryptophan hydroxylase (TPH), which is present in two isoforms (TPH1 and TPH2) . Decarboxylation of 5-HTP yields serotonin (5-hydroxytryptamine, 5-HT) that is further transformed to melatonin .


Molecular Structure Analysis

The molecular structure of alpha-Methyl-5-hydroxytryptophan is complex and rich in electrons, making it an important intermediary in long-range electron hopping pathways .


Chemical Reactions Analysis

The chemical reactions involving alpha-Methyl-5-hydroxytryptophan are primarily centered around its conversion from tryptophan. The oxidation of 5-HTP occurs at the hydroxy group, which enables manipulation of its indoxyl pKa and the spectral features of its radical state .


Physical And Chemical Properties Analysis

Alpha-Methyl-5-hydroxytryptophan is a solid substance that is soluble in water to 25 mM .

Scientific Research Applications

1. Neurotransmitter Synthesis Research Alpha-Methyl-5-hydroxytryptophan (alpha-MTrp) is an analog of tryptophan, the precursor of serotonin (5-HT), a critical neurotransmitter. Studies have utilized alpha-MTrp as a tracer to investigate brain serotonin synthesis rates. This research is significant for understanding the serotonergic system in the brain, particularly in neuropsychiatric disorders. Alpha-MTrp's ability to be trapped in brain tissue makes it valuable for autoradiographic measurements and positron emission tomography in both animals and humans (Diksic & Young, 2001).

2. Protein-Protein Interactions and Folding 5-Hydroxytryptophan, a derivative of alpha-Methyl-5-hydroxytryptophan, is instrumental in studying protein structure, interactions, and conformational changes. Its incorporation into recombinant proteins expressed in E. coli aids in investigating biological systems involving supermolecular aggregates of proteins (Corrêa & Farah, 2005).

3. Microbial Synthesis and Biotechnology Alpha-Methyl-5-hydroxytryptophan has been crucial in developing microbial production methods. Engineering bacteria like Escherichia coli to produce 5-hydroxytryptophan (5-HTP) from tryptophan has opened avenues for large-scale production of 5-HTP, which has applications in treating several disorders. This microbial synthesis is a significant advancement over traditional extraction methods (Lin et al., 2014).

4. Neurodevelopmental Disorders Alpha-Methyl-5-hydroxytryptophan has been used in research studying neurodevelopmental syndromes. Research involving patients with disorders like hypotonic-ataxic syndrome has revealed that treatment with 5-hydroxytryptophan and carbidopa can lead to clinical improvement and normalization of serotonin metabolites in the body (Ramaekers et al., 2001).

5. Fluorescence Studies in Proteins The fluorescence properties of 5-hydroxytryptophan, a related compound, have been explored to study protein structure and dynamics. It serves as a probe to understand the molecular environment in various proteins, enhancing insights into protein functions and interactions (Robinson et al., 2009).

Safety And Hazards

Alpha-Methyl-5-hydroxytryptophan is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The augmentation of 5-HT3 antagonists with SSRIs can be beneficial in treating moderate to severe OCD . Further multi-center trials under adequate conditions in longer periods are needed to help come up with a comprehensive action plan .

properties

IUPAC Name

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(13,11(16)17)5-7-6-14-10-3-2-8(15)4-9(7)10/h2-4,6,14-15H,5,13H2,1H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQKTYDMWUGLPA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CNC2=C1C=C(C=C2)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970468
Record name 5-Hydroxy-alpha-methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyl-5-hydroxytryptophan

CAS RN

551-53-1
Record name 5-Hydroxy-alpha-methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
AG Roberge, K Missala, TL Sourkes - Neuropharmacology, 1972 - Elsevier
Alpha-methyltryptamine and α-methylserotonin have been detected in the brain following the administration of doses of AMTP (α-methyltryptophan) of 50 mg/kg or greater. At 4–6 hr …
Number of citations: 35 www.sciencedirect.com
CG Gottfries - Nordic Journal of Psychiatry, 1993 - Taylor & Francis
… Inhibitors that can reduce serotonin metabolism are p-chlorophenylalanine (PCPA) and alphamethyl-5-hydroxytryptophan. Re-uptake blockers are used at the level of the synaptic cleft. …
Number of citations: 1 www.tandfonline.com
B Nikodijević, T Trajkov, E Glavaš, S Gudeska… - Naunyn-Schmiedebergs …, 1971 - Springer
… Inhibitors of noradrenaline (NA) biosynthesis, alpha-methyl-5hydroxytryptophan (AM-5-HTP), alpha-methyltyrosine (AMT), NSD-1055 or disulfiram, administered ip (200 mg/kg) …
Number of citations: 5 link.springer.com
O Muzik, DC Chugani, P Chakraborty… - Journal of Cerebral …, 1997 - journals.sagepub.com
… It is generally accepted that the rate-limiting step of this process is the hydroxylation of [C-11]AMT to [C-11]alpha-methyl-5-hydroxytryptophan that is mediated by an enzyme only found …
Number of citations: 108 journals.sagepub.com
O Muzik, S Mittal, C Juhász - Targeting the Broadly Pathogenic …, 2015 - Springer
Tracer kinetic analysis of 11 C-labeled alpha-methyl-tryptophan (AMT) allows quantitative assessment of serotonin synthesis using positron emission tomography (PET) imaging in …
Number of citations: 3 link.springer.com
JF Moran - 1964 - escholarship.mcgill.ca
EFFECTS OF ALPHA-METHYLAMINO ACIDS ON THE METABOLISM OF AROMATIC AMINO ACIDS John F. Moran Thesis Submitted to the Faculty of Gr Page 1 EFFECTS OF ALPHA-…
Number of citations: 1 escholarship.mcgill.ca
R Déry - Canadian Anaesthetists' Society Journal, 1971 - Springer
… Lahti and Platz found that alpha-methyl-5-hydroxytryptophan can protect serotonin storage against the depleting action of reserpine. 11 Two other chemicals, ninhydrin and …
Number of citations: 63 link.springer.com
C Dobson - 2001 - escholarship.mcgill.ca
… This is supported by the fact that very little alpha-Methyl-5-Hydroxytryptophan is found in the brain tissue following administration ofa-MTrp. However, k3• can also represent any step …
Number of citations: 6 escholarship.mcgill.ca
E Hartmann, TJ Bridwell, JJ Schildkraut - Psychopharmacologia, 1971 - Springer
l-Alpha-methylparatyrosine administered orally in doses of 50, 75 and 100 mg/kg produced a significant increase in desynchronized sleep time (D-time) in the rat. However, 75 mg/kg of l…
Number of citations: 60 link.springer.com
A Fredriksson, P Eriksson, T Archer - Journal of neural transmission, 1997 - Springer
… DA concentration was measured as follows: The frozen tissue samples were weighed and homogenized in 1 ml of 0.1M perchloric acid, and alpha-methyl-5-hydroxytryptophan was …
Number of citations: 46 link.springer.com

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